2,3-Dichloro-6-nitrobenzyl chloride

Beschreibung

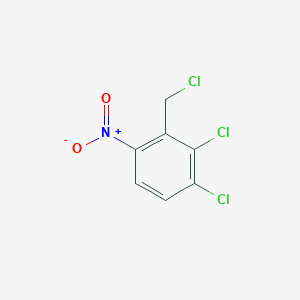

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichloro-3-(chloromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELSTMZJPQYYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431484 | |

| Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192124-88-2 | |

| Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitrobenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/583SDH2U86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Development for 2,3 Dichloro 6 Nitrobenzyl Chloride

Conventional Synthetic Pathways

The primary conventional route for synthesizing 2,3-dichloro-6-nitrobenzyl chloride involves the chlorination of 2,3-dichloro-6-nitrobenzyl alcohol. This pathway is often preferred due to the relative accessibility of the starting materials.

Synthesis from 2,3-Dichloro-6-nitrobenzyl Alcohol via Chlorination

The direct chlorination of 2,3-dichloro-6-nitrobenzyl alcohol is a common method for producing the target compound. This reaction typically involves the use of a chlorinating agent to replace the hydroxyl group of the alcohol with a chlorine atom.

Various chlorinating reagents have been investigated to optimize the synthesis of this compound. Thionyl chloride is a frequently employed reagent for this transformation. However, the reaction conditions, such as temperature and solvent, play a crucial role in the efficiency and purity of the product. For instance, a disclosed method using thionyl chloride noted that the chlorination can be sluggish and exothermic, which presents challenges for industrial-scale production. google.comgoogle.com

Alternative reagents and conditions have been explored to overcome these limitations. The table below summarizes some of the investigated chlorinating agents and their respective reaction conditions.

| Chlorinating Reagent | Solvent | Temperature | Catalyst | Yield/Efficiency | Reference |

| Thionyl chloride | Toluene (B28343) | High | None specified | ~65% | google.comgoogle.com |

| Alkyl/Aryl sulfonyl halide | Not specified | ≤ 35°C | Triethylamine | Not specified | google.comgoogle.com |

The use of sulfonyl halides, for example, is presented as a less exothermic alternative, potentially leading to fewer impurities. google.com

Precursor Synthesis: 2,3-Dichloro-6-nitrobenzaldehyde (B1310661)

The synthesis of 2,3-dichloro-6-nitrobenzaldehyde itself can be a multi-step process, often starting from more readily available materials like 2,3-dichlorobenzaldehyde. google.com

Alternative Chlorination Strategies: Sulfonylation-based Approaches from 2,3-Dichloro-6-nitrobenzyl Alcohol

To circumvent the issues associated with direct chlorination using agents like thionyl chloride, alternative strategies have been developed. One such approach involves a two-step process starting from 2,3-dichloro-6-nitrobenzyl alcohol. This method first converts the alcohol into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), by reacting it with an alkyl or aryl sulfonyl halide in the presence of a base like triethylamine. google.comgoogle.com This reaction is reported to be non-exothermic, which helps in minimizing impurity formation. google.com

The resulting sulfonate ester is then subjected to a nucleophilic substitution reaction with a chloride source to yield the desired this compound. This two-step approach offers better control over the reaction and can lead to higher purity of the final product. A patent discloses that this method, using a mesyl or tosyl leaving group, can be carried out at a lower temperature of 37-40°C in acetonitrile (B52724) with potassium carbonate as the base, resulting in a higher yield and purity. google.com

Historical and Patent-Disclosed Synthetic Routes

The synthesis of this compound and its derivatives is described in various patents, often in the context of preparing pharmaceutically active molecules. For example, U.S. Patent 4,146,718 discloses a process starting from 1,2,3-trichlorobenzene, which involves a cyanation step using cuprous cyanide at high temperatures, a reagent known for its toxicity. google.com Another route, mentioned in U.S. Patent 5,801,245, begins with 2,3-dichlorotoluene (B105489) and involves a radical halogenation, with purification at each stage being a significant drawback for industrial application. google.comgoogle.com

A process disclosed in US 2003/0060630 starts from 2,3-dichlorobenzaldehyde, proceeds through nitration to 2,3-dichloro-6-nitrobenzaldehyde, followed by reduction to the corresponding alcohol and subsequent chlorination with thionyl chloride. google.comgoogle.com However, this method is noted for being sluggish and difficult to control, leading to impurity formation and a modest yield of about 65%. google.comgoogle.com These historical and patented routes highlight the ongoing efforts to develop more efficient, safer, and economically viable methods for the synthesis of this compound.

Routes from 1,2,3-Trichlorobenzene

One of the earliest documented synthetic routes to a precursor for this compound starts with 1,2,3-trichlorobenzene. This process is characterized by harsh reaction conditions and the use of highly toxic reagents.

The synthesis proceeds through the formation of 2,3-dichloro-6-nitrobenzonitrile. This key step, known as cyanation, requires reacting the chlorinated benzene (B151609) derivative with cuprous cyanide at a high temperature of 165°C. google.com The resulting benzonitrile (B105546) intermediate must then be reduced to form the corresponding amine. This reduction is accomplished using diborane (B8814927), a flammable and pyrophoric gas. google.com

The significant drawbacks of this method make it unsuitable for large-scale industrial production. The use of poisonous cuprous cyanide presents major handling and disposal challenges. google.com Furthermore, the intermediate, 2,3-dichloro-6-nitrobenzonitrile, is reported to have extreme toxic and skin-irritant properties. The reduction step using diborane is highly exothermic, difficult to control, and poses a significant fire and explosion risk, rendering the process not industrially feasible. google.com

| Step | Reagent(s) | Conditions | Key Issues |

| Cyanation | Cuprous Cyanide | 165°C | Use of highly poisonous reagent. google.com |

| Reduction | Diborane | - | Highly exothermic, uncontrollable, flammable gas. google.com |

| Intermediate | 2,3-dichloro-6-nitrobenzonitrile | - | Extreme toxicity and skin-irritant properties. google.com |

Routes from 2,3-Dichlorotoluene

An alternative synthetic pathway begins with 2,3-Dichlorotoluene. This method involves a radical halogenation of the toluene group to introduce the necessary reactive "benzyl" site.

The process typically involves the nitration of 2,3-dichlorotoluene to yield 2,3-dichloro-6-nitrotoluene. This is followed by a radical halogenation, such as bromination, to produce 2,3-dichloro-6-nitrobenzyl bromide. google.com While this route avoids some of the highly toxic reagents of the trichlorobenzene method, it introduces significant challenges in purification.

A major disadvantage of this process is the requirement for purification by column chromatography at each stage. google.com This reliance on chromatography makes the process tedious, labor-intensive, and difficult to scale for industrial production. Furthermore, the use of solvents such as chloroform, a known carcinogen, for chromatography is disadvantageous for industrial applications due to safety and environmental concerns. google.comgoogle.com

| Step | Starting Material | Key Transformation | Purification Method | Major Drawback |

| 1 | 2,3-Dichlorotoluene | Nitration | Column Chromatography | Tedious and not industrially viable. google.comgoogle.com |

| 2 | 2,3-dichloro-6-nitrotoluene | Radical Halogenation | Column Chromatography | Use of carcinogenic solvent (chloroform). google.comgoogle.com |

Routes from 2,3-Dichlorobenzaldehyde

A third established method utilizes 2,3-Dichlorobenzaldehyde as the starting material. This process involves the nitration of the benzaldehyde, followed by reduction and chlorination.

The synthetic sequence is as follows:

Nitration: 2,3-Dichlorobenzaldehyde is nitrated to form 2,3-dichloro-6-nitrobenzaldehyde. google.comgoogle.com

Reduction: The aldehyde group of 2,3-dichloro-6-nitrobenzaldehyde is reduced to a primary alcohol, yielding 2,3-dichloro-6-nitrobenzyl alcohol. google.comgoogle.com

Chlorination: The final step involves the conversion of the benzyl (B1604629) alcohol to the target compound, this compound, typically using a chlorinating agent like thionyl chloride. google.comgoogle.com

| Step | Intermediate Product | Reagent for Next Step | Reported Issues |

| Nitration | 2,3-dichloro-6-nitrobenzaldehyde | Reducing Agent | - |

| Reduction | 2,3-dichloro-6-nitrobenzyl alcohol | Thionyl Chloride | Sluggish reaction. google.com |

| Chlorination | This compound | - | Exothermic, uncontrollable, impurity formation, low yield (65%). google.comgoogle.com |

Industrial Scalability and Economic Viability Assessments of Prior Art Processes

An assessment of the aforementioned prior art processes reveals significant obstacles to their industrial application and economic viability. Each route presents a unique set of challenges related to safety, efficiency, and cost.

| Synthetic Route | Key Disadvantages | Industrial Viability |

| From 1,2,3-Trichlorobenzene | Use of poisonous (cuprous cyanide) and flammable/uncontrollable (diborane) reagents; harsh reaction conditions; toxic intermediates. google.com | Not feasible or economical for industrial scale-up. google.com |

| From 2,3-Dichlorotoluene | Reliance on multi-stage column chromatography; process is tedious and not scalable; use of carcinogenic solvents (chloroform). google.comgoogle.com | Not viable for industrial application. google.com |

| From 2,3-Dichlorobenzaldehyde | Sluggish reactions; uncontrollable exothermic chlorination; significant impurity formation; low overall yield (~65%). google.comgoogle.com | Not viable for industrial scale-up. google.com |

The common theme among these established methods is a combination of hazardous conditions, low efficiency, and purification difficulties, making them unattractive for modern, large-scale chemical manufacturing.

Novel Process Development for Enhanced Efficiency and Economy

In response to the difficulties encountered in prior art processes, a novel, more efficient, and economical synthetic route has been developed. google.com This improved process also starts from 2,3-dichloro-6-nitrobenzaldehyde but introduces key modifications to overcome the previous limitations, particularly in the conversion of the benzyl alcohol intermediate.

The novel process involves two main steps:

Reduction of Aldehyde: 2,3-dichloro-6-nitrobenzaldehyde is reduced to 2,3-dichloro-6-nitrobenzyl alcohol. This reduction is carried out using sodium borohydride (B1222165) in a solvent system like methylene (B1212753) chloride and methanol (B129727) at a controlled low temperature of 0-5°C. google.comgoogle.com This provides a significant advantage over older methods by ensuring a less exothermic and more controllable reaction, minimizing impurity formation.

Formation of a Sulfonate Ester: Instead of a direct and uncontrollable chlorination with thionyl chloride, the benzyl alcohol is converted into a more stable and reactive intermediate. It is reacted with methane (B114726) sulphonyl chloride in methylene chloride to form 2,3-dichloro-6-nitrobenzyl methane sulphonate. google.com This sulfonate group is an excellent leaving group, allowing for cleaner and more efficient subsequent displacement reactions.

| Feature | Prior Art (Thionyl Chloride) google.com | Novel Process (Methane Sulphonyl Chloride) google.com |

| Reaction Control | Exothermic, uncontrollable | Less exothermic, controllable |

| Impurity Formation | High | Low |

| Overall Yield | ~65% | 76% |

| Product Purity | Lower | High (98.5% by HPLC) |

| Industrial Suitability | Not Viable | Suitable for industrial scale-up |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dichloro 6 Nitrobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzyl (B1604629) Chloride Moiety

The benzyl chloride group in 2,3-dichloro-6-nitrobenzyl chloride is the primary site for nucleophilic substitution reactions. These reactions are fundamental to the synthesis of various derivatives, with the reactivity of the benzylic carbon being significantly influenced by the electronic effects of the substituents on the aromatic ring.

Reactions with Amine Nucleophiles (e.g., Glycine (B1666218) Ethyl Ester Condensation)

This compound readily undergoes nucleophilic substitution with amine nucleophiles. A notable example is its condensation with glycine ethyl ester. google.comgoogle.com This reaction is a key step in the synthesis of certain pharmacologically important molecules. google.com The process typically involves the displacement of the chloride ion from the benzylic carbon by the amino group of glycine ethyl ester, forming a new carbon-nitrogen bond. google.comgoogle.com

The reaction is often carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid generated during the reaction. google.comgoogle.com The use of a catalyst, like dimethylaminopyridine, can also be employed to enhance the reaction rate. google.com The product of this specific condensation is ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine. pharmaffiliates.comlgcstandards.com

In a broader context, the reaction of benzyl halides with amines is a well-established method for the synthesis of substituted amines. clockss.orgnih.gov The mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the benzyl halide and the reaction conditions. For primary benzylic halides like this compound, an SN2 mechanism is generally favored. ucalgary.ca

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Glycine ethyl ester | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine | Potassium carbonate, dimethylaminopyridine, acetonitrile (B52724), 37-40°C |

Influence of Dichloro and Nitro Substituents on Benzyl Reactivity

The presence of two chlorine atoms and a nitro group on the benzene (B151609) ring has a profound impact on the reactivity of the benzyl chloride moiety. These substituents are strongly electron-withdrawing, which has several consequences for the molecule's reactivity in nucleophilic substitution reactions. stackexchange.comvaia.comaskfilo.com

The electron-withdrawing nature of the dichloro and nitro groups decreases the electron density of the benzene ring and, by extension, the benzylic carbon. vaia.com This effect generally slows down the rate of SN1 reactions, which proceed through a carbocation intermediate, as the electron-withdrawing groups would destabilize the positive charge of the benzyl cation. youtube.com Conversely, for SN2 reactions, the increased electrophilicity of the benzylic carbon can make it more susceptible to attack by a nucleophile. stackexchange.com The rate-determining step in these reactions is the attack of the nucleophile on the electrophilic carbon. stackexchange.com

The position of these substituents is also crucial. In this compound, the nitro group is ortho to the benzyl chloride moiety, and the two chlorine atoms are in the adjacent positions. This substitution pattern significantly influences the electronic environment of the reaction center. The Hammett equation, which relates reaction rates and equilibrium constants for reactions involving substituted benzene derivatives, can be used to quantify the electronic effects of these substituents. nih.gov Studies on substituted benzyl chlorides have shown that electron-withdrawing groups increase the positive Hammett ρ values, indicating a greater sensitivity of the reaction rate to the electronic effects of the substituents. acs.org

Transformations of the Nitro Group in Related Compounds

The nitro group in aromatic compounds is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. The selective reduction of the nitro group in the presence of other reducible groups, such as the chloro substituents in the case of this compound derivatives, is a common synthetic challenge.

Selective Reduction of the Nitro Group to Amino Functionality

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. scispace.com This can be achieved through various methods, including catalytic hydrogenation and chemical reduction. scispace.comcommonorganicchemistry.com The choice of method often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. scispace.com

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. scispace.comcommonorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, and a source of hydrogen gas. commonorganicchemistry.commdpi.com While effective, a significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the carbon-halogen bonds are also cleaved. ccspublishing.org.cnnih.gov This side reaction reduces the yield of the desired halogenated aniline (B41778) and can lead to the formation of corrosive hydrohalic acids. ccspublishing.org.cn

To address this, "poisoned" or modified catalysts are often employed. ucla.eduyoutube.com These catalysts have their activity intentionally reduced to favor the selective reduction of the nitro group over the cleavage of the carbon-halogen bond. nih.govucla.edu For instance, sulfided platinum catalysts have been shown to be effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. nih.govacs.org Similarly, ruthenium-based catalysts have demonstrated high selectivity in the hydrogenation of halogenated nitroarenes. rsc.org The choice of catalyst and reaction conditions, such as temperature and pressure, is critical to achieving high selectivity. nih.gov

| Catalyst | Substrate Type | Selectivity |

| Sulfided Platinum | Activated heteroaryl halides | High for nitro reduction, minimal hydrodehalogenation |

| Ruthenium/CN | Halogenated nitroarenes | High for nitro reduction |

| Palladium on Carbon (Pd/C) | General nitroarenes | Can lead to dehalogenation in halogenated compounds |

Chemical reduction provides an alternative to catalytic hydrogenation for converting nitro groups to amines. Stannous chloride (tin(II) chloride, SnCl₂) is a commonly used reagent for this purpose, particularly when other reducible functional groups are present. scispace.comcommonorganicchemistry.comacsgcipr.org The reduction is typically carried out in an acidic medium, such as hydrochloric acid, or in a solvent like ethanol. nih.govsemanticscholar.org

One of the main advantages of using stannous chloride is its chemoselectivity; it can often reduce a nitro group without affecting other sensitive functionalities like halogens, carbonyls, and esters. scispace.comsemanticscholar.org However, the workup procedure for stannous chloride reductions can be challenging. chemicalforums.com The tin salts formed as byproducts can hydrolyze to form tin oxides, which can be difficult to remove from the desired product. acsgcipr.orgchemicalforums.com This can lead to issues with product isolation and purity. semanticscholar.org Researchers have developed various workup protocols to mitigate these issues, such as careful control of pH and the use of specific extraction and filtration techniques. semanticscholar.orgchemicalforums.com Despite these challenges, stannous chloride remains a valuable reagent for the selective reduction of nitroarenes in complex molecules. nih.govacs.org

| Reducing Agent | Advantages | Challenges |

| Stannous Chloride (SnCl₂) | Chemoselective for nitro group reduction in the presence of other functional groups. | Difficult workup due to the formation of tin salt byproducts. |

| Iron (Fe) powder | Often used for selective reductions. scispace.com | Can sometimes form complexes with the product, complicating isolation. researchgate.net |

Exploration of Other Reactive Sites and Functional Group Interconversions

Beyond the influence of the nitro group on the aromatic ring, this compound possesses other reactive sites that are key to its synthetic utility. The most prominent of these are the benzylic chloride and the nitro group itself, which can undergo various functional group interconversions.

The benzylic chloride is highly susceptible to nucleophilic substitution. This reactivity is exploited in the synthesis of Anagrelide, where this compound is reacted with the ethyl ester of glycine. wikipedia.orgnewdrugapprovals.org This reaction proceeds via a standard SN2 mechanism, where the glycine nitrogen atom acts as the nucleophile, displacing the chloride ion.

The nitro group is readily reduced to an amino group under various conditions. A common method described in the literature is the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid. newdrugapprovals.org This transformation is a critical step in the synthesis of Anagrelide, converting the nitro intermediate into the corresponding aniline derivative. wikipedia.orgnewdrugapprovals.org

Other functional group interconversions are primarily associated with the synthesis of this compound itself. For example, it can be prepared from 2,3-dichloro-6-nitrobenzaldehyde (B1310661) through reduction of the aldehyde to a benzyl alcohol, followed by chlorination. newdrugapprovals.org The aldehyde itself can be synthesized by the nitration of 2,3-dichlorobenzaldehyde. newdrugapprovals.org

While the aromatic chlorine atoms are activated towards nucleophilic substitution by the ortho-nitro group, there is limited specific literature detailing these reactions for this compound outside of its established synthetic pathways. The predominant reactivity observed remains the substitution of the benzylic chloride and the reduction of the nitro group.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The most prominent application of 2,3-Dichloro-6-nitrobenzyl chloride is in the pharmaceutical industry, where it is instrumental in the synthesis of the drug Anagrelide and its related precursors.

Anagrelide, a medication used for the treatment of essential thrombocythemia, is synthesized through a pathway where this compound is a key intermediate. The synthesis generally begins with the nitration of 2,3-dichlorobenzaldehyde, followed by a reduction to form 2,3-dichloro-6-nitrobenzyl alcohol. google.com This alcohol is then converted to this compound. google.comorgsyn.org

The crucial step involving this compound is its reaction with an ethyl glycinate. google.com In this reaction, the nitrogen atom of the glycine (B1666218) derivative acts as a nucleophile, displacing the chloride ion from the benzyl (B1604629) chloride to form Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine. orgsyn.orggoogle.com This compound is a direct precursor to Anagrelide. The nitro group of this precursor is subsequently reduced to an amine, which then undergoes cyclization reactions to form the final quinazoline (B50416) ring system of Anagrelide. google.comgoogle.com

Table 1: Key Steps in Anagrelide Synthesis Involving this compound

| Step | Reactants | Product | Purpose |

| Chlorination | 2,3-dichloro-6-nitrobenzyl alcohol, Thionyl chloride | This compound | Formation of the key reactive intermediate. orgsyn.orggoogle.com |

| Alkylation | This compound , Glycine ethyl ester | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine | Introduction of the side chain necessary for cyclization. google.comorgsyn.org |

| Reduction | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, Stannous chloride | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine | Preparation for the final ring closure. google.comgoogle.com |

| Cyclization | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine, Cyanogen bromide | Anagrelide | Formation of the final active pharmaceutical ingredient. guidechem.com |

The synthetic route to Anagrelide also provides a template for the creation of various analogues, which are structurally similar compounds that may possess different biological activities or properties. By modifying the starting materials or intermediates, chemists can generate a library of related molecules. For instance, using substituted glycine esters in the reaction with this compound can lead to analogues with different groups on the side chain. prepchem.com

One patented strategy describes the formation of 1,1-dimethyl-ethyl N-(2,3-dichloro-6-nitrobenzyl) glycine derivatives, which are analogues of the standard Anagrelide precursor. prepchem.com This highlights the flexibility of using this compound to construct a range of related structures for further investigation.

Utility in Derivatization for Complex Chemical Structure Construction

The reactivity of the benzylic chloride makes this compound a useful reagent for derivatization in the construction of complex molecules beyond just Anagrelide. Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. As a benzylating agent, it can be used to introduce the 2,3-dichloro-6-nitrobenzyl group onto various nucleophiles such as amines, alcohols, and thiols.

This type of reaction is fundamental in organic synthesis for building larger, more intricate molecular architectures. The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring can influence the reactivity of the benzylic position and the properties of the resulting derivative. While its use is highly documented for Anagrelide, the principles of its reactivity are applicable to a broader range of synthetic challenges.

Potential Applications in Material Science

While the primary documented use of this compound is in pharmaceutical synthesis, its structural motifs suggest potential applications in material science. The nitrobenzyl group, in a general sense, is known to be photolabile. umass.edu This means it can undergo chemical changes upon exposure to light. This property is exploited in the development of photoresists and photodegradable polymers. umass.edu

Polymers containing o-nitrobenzyl groups can be designed to have their properties altered by irradiation, which is useful for creating patterned thin films or hydrogels that can be degraded on demand. umass.edu Although specific research on incorporating this compound into polymers or other materials is not widely published, its inherent chemical functionalities present a potential avenue for the development of new functional materials. For example, it could be used to synthesize monomers that are then polymerized to create materials with specific optical or electronic properties, or as a cross-linker for creating novel polymer networks.

Derivatization Strategies for Analytical Characterization and Enhanced Reactivity

Pre-column Derivatization for Chromatographic and Spectroscopic Detection

Pre-column derivatization involves reacting the analyte with a reagent before its introduction into the chromatographic system. actascientific.com This process is designed to improve the analyte's chromatographic behavior and detectability. actascientific.comacademicjournals.org For benzyl (B1604629) halides, this is particularly important to overcome analytical challenges such as matrix interferences and low sensitivity. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection is a powerful technique for analyzing trace-level impurities. researchgate.net However, direct analysis of benzyl halides can be problematic due to interference from the drug substance matrix. rsc.org To circumvent this, a pre-column derivatization strategy is employed.

A notable development in this area is the use of novel derivatizing agents. researchgate.netrsc.org For instance, 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) has been successfully used as a derivatization reagent for benzyl halides. researchgate.netrsc.org The reaction of 4-NPP with a benzyl halide produces a derivative with a strong UV absorption at a higher wavelength (around 392 nm). rsc.orgrsc.org This shift to the near-visible range helps to minimize interference from drug substances and related impurities, thereby enhancing the specificity and sensitivity of the HPLC-UV method. researchgate.netrsc.org The derivatization reaction is typically carried out by heating the sample with the reagent in a water bath. researchgate.net

Table 1: HPLC-UV Derivatization Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Derivatizing Reagent | 1-(4-Nitrophenyl) piperazine (4-NPP) | researchgate.netrsc.org |

| Detection Wavelength | 392 nm | rsc.orgrsc.org |

| Reaction Conditions | 60°C in a water bath for 60 min | researchgate.net |

The efficiency of derivatization reactions for benzyl halides is significantly influenced by the nature of the halide (Cl, Br, I). researchgate.netresearchgate.net Benzyl chlorides are generally less reactive than benzyl bromides and iodides, leading to lower derivatization efficiency. researchgate.netrsc.org This lower reactivity can necessitate longer reaction times (e.g., ≥4 hours) to achieve the required sensitivity, which is a major drawback for routine analysis. rsc.org The order of reactivity for the halide leaving group in nucleophilic substitution reactions (like derivatization) is generally I > Br > Cl. This is because the iodide ion is a better leaving group due to its larger size and weaker carbon-iodine bond compared to the carbon-chlorine bond. Benzyl iodide can react via both SN1 and SN2 substitution mechanisms. pearson.com

Development of Novel Derivatizing Agents and Methodologies for Related Compounds

Research continues to explore new derivatizing agents and methodologies to improve the analysis of benzyl compounds and enhance their synthetic utility.

One area of development involves the use of benzyl trichloroacetimidates as alternatives to benzyl halides for benzylation reactions. nih.gov These reagents are activated forms of benzyl alcohol that can react under neutral to acidic conditions and are often stable liquids, making them convenient to use. nih.gov For the analysis of benzyl alcohol itself, a novel derivatization using perfluorooctanoyl chloride for Gas Chromatography-Mass Spectrometry (GC-MS) has been developed. nih.gov This method converts the low-molecular-mass benzyl alcohol into a high-molecular-mass derivative, which improves its chromatographic properties and allows for clear identification by MS. nih.gov

Other novel methods for forming bonds with benzyl groups include the activation of benzyl alcohols with reagents like n-propylphosphonic acid anhydride (B1165640) (T3P®) for the N-benzylation of compounds such as phenothiazine. researchgate.net Additionally, methods for the direct conversion of tertiary benzyl alcohols into vicinal halohydrins using N-halosuccinimides in aqueous media have been reported, showcasing green chemistry approaches. mdpi.com

Table 2: Examples of Novel Derivatization and Reaction Methodologies for Related Benzyl Compounds

| Reagent/Methodology | Target Compound Type | Purpose | Source |

|---|---|---|---|

| Benzyl trichloroacetimidates | Phosphonic acids | Benzylation under neutral/acidic conditions | nih.gov |

| Perfluorooctanoyl chloride | Benzyl alcohol | GC-MS analysis with enhanced detection | nih.gov |

| n-Propylphosphonic acid anhydride (T3P®) | Benzyl alcohols / Amines | N-benzylation | researchgate.net |

| N-Halosuccinimides | Tertiary benzyl alcohols | Conversion to vicinal halohydrins | mdpi.com |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Impurity Profiling

Chromatographic methods are fundamental for separating 2,3-Dichloro-6-nitrobenzyl chloride from a complex mixture, such as a crude reaction product or a degradation sample. These techniques are paramount for impurity profiling, which is critical in the synthesis and quality control of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative purposes. Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of compound.

Methodology and Findings: A typical RP-HPLC method involves a C18 stationary phase, which is nonpolar, and a polar mobile phase, usually a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comrsc.org A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from its potential impurities, which may include positional isomers or by-products from the synthesis. google.com Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength around 240-254 nm where the nitroaromatic chromophore absorbs strongly. rsc.orgdocbrown.info

The method's specificity allows for the separation of closely related isomers, which is crucial as synthetic routes can often produce a mixture of dichloronitrobenzyl chloride isomers. rsc.org Method validation according to ICH guidelines would establish linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) for the compound and its key impurities.

Below is a representative table of HPLC parameters for the analysis of this compound.

Interactive Table: Representative HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

Methodology and Findings: In GC-MS analysis, the sample is vaporized and separated based on its boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are fragmented in a reproducible pattern, creating a mass spectrum that serves as a molecular "fingerprint."

The mass spectrum of this compound is expected to show a distinct molecular ion peak cluster due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). rsc.org This isotopic pattern is a key identifier. rsc.org Fragmentation would likely involve the loss of a chlorine atom, the nitro group (NO₂), or cleavage of the C-C bond between the ring and the chloromethyl group. rsc.org GC-MS is highly effective for identifying and quantifying impurities, including regioisomers that may be present in the sample mixture. thermofisher.com

Interactive Table: Expected GC-MS Fragmentation Data

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Notes |

|---|---|---|

| 239/241/243 | [C₇H₄³⁵Cl₂³⁷ClNO₂]⁺ | Molecular ion cluster (M⁺) |

| 204/206 | [M - Cl]⁺ | Loss of a chlorine radical |

| 193/195 | [M - NO₂]⁺ | Loss of a nitro group |

| 158 | [C₆H₃Cl₂]⁺ | Loss of the CH₂Cl and NO₂ groups |

| 145 | [C₆H₃ClNO]⁺ | Loss of CH₂Cl and Cl |

| 111 | [C₆H₄Cl]⁺ | Phenyl chloride cation |

| 49 | [CH₂Cl]⁺ | Chloromethyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification and the characterization of impurities that are not amenable to GC. researchgate.net

Methodology and Findings: This technique couples an HPLC system with a tandem mass spectrometer (e.g., a triple quadrupole). After separation on the LC column, the analyte is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). epa.govshimadzu.com The first mass spectrometer (Q1) selects a specific parent ion (e.g., the molecular ion of this compound). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3).

This process, known as Multiple Reaction Monitoring (MRM), is highly specific and can detect the target compound at very low concentrations, even in complex matrices. researchgate.net It is invaluable for identifying unknown degradation products or reaction by-products by providing both molecular weight and structural fragmentation information. google.comspectroscopyonline.com For instance, a method could be developed to simultaneously quantify this compound and its potential phenol (B47542) impurities formed through hydrolysis. spectroscopyonline.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. They provide detailed information about the molecule's functional groups and the connectivity of its atoms.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule.

Methodology and Findings: In FT-IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes. For this compound, characteristic absorption bands would confirm the presence of key functional groups. The nitro group (NO₂) gives rise to two strong and distinct stretching bands. orgchemboulder.comacs.org The aromatic C-H, C-Cl, and C-N bonds, as well as the aliphatic C-H and C-Cl bonds of the chloromethyl group, will also produce characteristic signals. chemicalbook.com FT-Raman spectroscopy provides complementary information and is particularly useful for symmetric vibrations that may be weak in the IR spectrum.

Interactive Table: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980-2900 | Aliphatic C-H Stretch (in -CH₂Cl) | Medium |

| 1550-1520 | Asymmetric NO₂ Stretch | Strong |

| 1360-1340 | Symmetric NO₂ Stretch | Strong |

| 1450, 1580 | Aromatic C=C Ring Stretch | Medium |

| 800-700 | C-Cl Stretch (Aromatic) | Strong |

| 750-650 | C-Cl Stretch (Aliphatic) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.

Methodology and Findings: ¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent aromatic protons. Their chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and chloro substituents. stackexchange.com A singlet, further downfield than a typical benzylic proton signal, would correspond to the two protons of the chloromethyl (-CH₂Cl) group.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum of this compound would display signals for the six aromatic carbons and one aliphatic carbon. The carbons attached to the electronegative chlorine and nitro groups will be significantly deshielded and appear at higher chemical shifts (downfield). researchgate.netresearchgate.net The carbon of the chloromethyl group will also be observed in the aliphatic region. Analysis of ¹³C NMR spectra of related compounds like nitrobenzene (B124822) and dichlorobenzenes helps in the precise assignment of each carbon signal. chemicalbook.com

Interactive Table: Predicted NMR Chemical Shifts (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.5 - 7.8 | Multiplet | 2 Aromatic Protons (H-4, H-5) |

| ¹H | ~4.8 | Singlet | 2 Benzylic Protons (-CH₂Cl) |

| ¹³C | ~148 | Singlet | C-NO₂ |

| ¹³C | 125 - 135 | Multiplet | 5 Aromatic Carbons |

| ¹³C | ~43 | Singlet | Benzylic Carbon (-CH₂Cl) |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a valuable technique for the quantitative analysis of aromatic compounds containing chromophores. The this compound molecule possesses a nitro-substituted benzene (B151609) ring, which gives rise to characteristic electronic transitions in the ultraviolet-visible region of the electromagnetic spectrum. The absorption of UV radiation by the molecule is primarily due to π → π* and n → π* transitions of the electrons in the aromatic ring and the nitro group.

For accurate quantification, a calibration curve is typically prepared by measuring the absorbance of a series of standard solutions of known concentrations of this compound. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for the determination of its concentration in an unknown sample. The choice of solvent is crucial, as it can influence the position and intensity of the absorption bands; non-polar solvents are often preferred to minimize solvent-analyte interactions.

Hyphenated Techniques for Comprehensive Analysis of Complex Mixtures

In many practical applications, such as monitoring chemical reactions or assessing the purity of a product, this compound may be present in a complex matrix alongside starting materials, by-products, and other impurities. In such cases, a single analytical technique like UV-Visible spectrophotometry may lack the required selectivity. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the comprehensive analysis of such mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As the separated components elute from the column, they enter the mass spectrometer, which provides detailed structural information by ionizing the molecules and separating the resulting ions based on their mass-to-charge ratio. This allows for the unambiguous identification of this compound even in the presence of co-eluting species. The United States Environmental Protection Agency (EPA) Method 8091, for instance, outlines the use of gas chromatography for the analysis of nitroaromatics and cyclic ketones, which includes isomers of dichloronitrobenzene, highlighting the applicability of GC-based methods for this class of compounds.

For less volatile derivatives or in situations where derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) offers a robust alternative. LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The separated analytes are then detected by the mass spectrometer. LC-MS is particularly useful for the analysis of thermally labile or high molecular weight compounds. The development of a specific LC-MS method for this compound would involve optimizing the stationary phase, mobile phase composition, and MS parameters to achieve the desired separation and sensitivity.

The data generated from these hyphenated techniques provides both qualitative and quantitative information, enabling the identification and measurement of this compound and its related impurities with high specificity and sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.